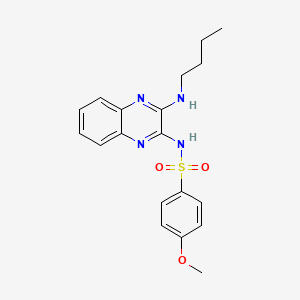

N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, followed by further functionalization to introduce the butylamino and methoxybenzenesulfonamide groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: This reaction can replace one functional group with another, allowing for the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could produce a variety of functionalized derivatives .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide exhibit significant anticancer properties. For instance, benzenesulfonamide derivatives of quinoxaline have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The phosphatidylinositol 3-kinase (PI3K) pathway is one such target, where inhibitors can disrupt the signaling that promotes cancer cell survival and proliferation .

Carbonic Anhydrase Inhibition

The compound may also function as an inhibitor of carbonic anhydrases, particularly isoform VII (CA VII). Inhibition of CA VII has been associated with analgesic effects, making this compound a candidate for managing neuropathic pain . The sulfonamide moiety is crucial for this inhibitory activity, as it has been well-documented that sulfonamides are effective in inhibiting various carbonic anhydrase isoforms.

Study on Anticancer Efficacy

In a study exploring the efficacy of quinoxaline derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting a potent anticancer effect .

Pain Management Research

Another research initiative focused on the role of CA VII inhibitors in pain management demonstrated that sulfonamide derivatives could alleviate neuropathic pain symptoms in preclinical models. The study highlighted the potential for these compounds to serve as therapeutic agents for chronic pain conditions .

Mécanisme D'action

The mechanism of action of N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoxaline: The parent compound, which lacks the butylamino and methoxybenzenesulfonamide groups.

Quinazolines: Similar in structure but with a different nitrogen arrangement in the ring.

Phthalazines: Another class of nitrogen-containing heterocycles with distinct biological activities.

Uniqueness

N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the butylamino group enhances its solubility and bioavailability, while the methoxybenzenesulfonamide group contributes to its potential as an enzyme inhibitor.

Activité Biologique

N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies, including pharmacokinetics, mechanisms of action, and toxicity profiles.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Canonical SMILES :

CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)C - Molecular Formula : C19H22N4O2S

- Molecular Weight : 370.47 g/mol

This structure incorporates a quinoxaline moiety, which is known for its diverse biological activities, including anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : This compound has been linked to the inhibition of phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are crucial in regulating cellular functions such as metabolism and apoptosis. Dysregulation of PI3K pathways is often associated with various malignancies .

- Calcium Channel Modulation : Similar compounds have shown the ability to interact with calcium channels, influencing vascular resistance and blood pressure regulation . This suggests a potential cardiovascular effect that warrants further investigation.

Pharmacokinetics

Pharmacokinetic parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical evaluations using models like ADMETLab indicate:

| Parameter | Value |

|---|---|

| Caco-2 Permeability | -5.473 (Low) |

| MDCK Permeability | 0.0003 (Higher) |

| Human Intestinal Absorption | 0.032 (Low) |

| Plasma Protein Binding (PPB) | 27.41% (Low) |

| Volume Distribution (VD) | 1.887 ml/min |

| Half-life (T1/2) | 0.257 hours |

These results suggest that while the compound has low absorption in human intestines, it exhibits higher permeability in MDCK cells, indicating potential for systemic circulation upon administration .

Toxicity Studies

The safety profile of this compound is critical for its therapeutic applications. Preliminary studies indicate that some sulfonamide derivatives can produce toxicity in biological systems . Further investigations into this compound's toxicity are necessary to establish safe dosage levels and potential side effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with promising results:

- A study demonstrated that derivatives of sulfonamides can effectively inhibit cancer cell proliferation by modulating key signaling pathways .

- Another investigation showed that modifications in the sulfonamide structure led to enhanced anticancer activity against specific tumor types .

These findings underscore the potential therapeutic applications of this compound in oncology.

Propriétés

IUPAC Name |

N-[3-(butylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-3-4-13-20-18-19(22-17-8-6-5-7-16(17)21-18)23-27(24,25)15-11-9-14(26-2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOCBHSQIAZKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.